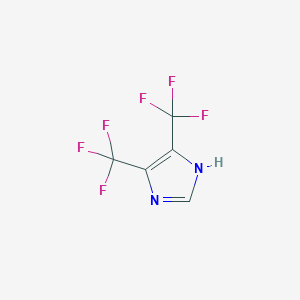

4,5-BIS(TRIFLUOROMETHYL)IMIDAZOLE

Description

The exact mass of the compound 4,5-bis(trifluoromethyl)-1H-imidazole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 220273. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,5-bis(trifluoromethyl)-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F6N2/c6-4(7,8)2-3(5(9,10)11)13-1-12-2/h1H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTWRLZYPCYXBFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(N1)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2F6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00309969 | |

| Record name | 4,5-bis(trifluoromethyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00309969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

651-34-3 | |

| Record name | NSC220273 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=220273 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5-bis(trifluoromethyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00309969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-bis(trifluoromethyl)-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4,5-bis(trifluoromethyl)imidazole

Foreword: The Significance of Fluorinated Imidazoles in Modern Chemistry

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. This has led to a surge of interest in fluorinated compounds within the pharmaceutical and materials science sectors. The imidazole scaffold, a ubiquitous feature in many biologically active molecules, when combined with trifluoromethyl groups, gives rise to a class of compounds with unique potential. 4,5-bis(trifluoromethyl)imidazole is a prime example of such a molecule, offering a stable, electron-deficient aromatic core. Its unique electronic properties make it a valuable building block for the synthesis of novel ligands, ionic liquids, and pharmacologically active agents. This guide provides a comprehensive overview of the synthesis and characterization of this important fluorinated heterocycle, aimed at researchers and professionals in drug discovery and chemical development.

Proposed Synthetic Pathway: A Rational Approach

Reaction Principle: The proposed synthesis hinges on the construction of the imidazole ring from a C4 building block (hexafluoro-2-butyne) and a source of nitrogen and the C2 carbon of the imidazole. A formamide equivalent or a two-step process involving initial amine addition followed by cyclization with a one-carbon unit can be envisioned.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a hypothetical but chemically sound procedure for the synthesis of this compound.

Materials:

-

Hexafluoro-2-butyne

-

Formamide

-

Anhydrous, non-protic solvent (e.g., Dioxane, THF)

-

Strong base (e.g., Sodium Hydride) (optional, for deprotonation of formamide)

-

Inert gas atmosphere (Argon or Nitrogen)

-

Standard glassware for anhydrous reactions

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet, add formamide (2.2 equivalents) to the chosen anhydrous solvent under an inert atmosphere.

-

Reagent Addition: Cool the solution to 0 °C. If using a strong base, add it portion-wise to the formamide solution to generate the corresponding anion.

-

Addition of Hexafluoro-2-butyne: Slowly bubble hexafluoro-2-butyne (1.0 equivalent) through the reaction mixture. Alternatively, if working with a condensed form, add it dropwise via a syringe.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and quench cautiously with water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by sublimation.

Comprehensive Characterization: A Multi-faceted Approach

Confirming the identity and purity of this compound requires a suite of analytical techniques.

An In-Depth Technical Guide to 4,5-bis(trifluoromethyl)imidazole: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 4,5-bis(trifluoromethyl)imidazole, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. By leveraging its unique electronic properties, this molecule serves as a versatile building block for the synthesis of novel therapeutic agents and functional materials. This document delves into its chemical and physical characteristics, outlines a plausible synthetic route, and explores its potential applications, particularly in the realm of drug discovery.

Introduction: The Significance of Fluorinated Imidazoles

The imidazole ring is a ubiquitous scaffold in biologically active molecules, including the essential amino acid histidine. Its presence in numerous pharmaceuticals underscores its importance as a privileged structure in drug design. The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. The trifluoromethyl group (CF3), in particular, is a key substituent in modern medicinal chemistry due to its strong electron-withdrawing nature and steric bulk. This compound, with two potent trifluoromethyl groups flanking the imidazole core, presents a unique combination of features that make it a compelling candidate for further investigation and application.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective utilization in research and development. While experimental data for some properties are limited, a combination of available information and predictive models provides a solid foundation.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source/Comment |

| IUPAC Name | 4,5-bis(trifluoromethyl)-1H-imidazole | |

| Molecular Formula | C₅H₂F₆N₂ | |

| Molecular Weight | 204.07 g/mol | |

| Melting Point | Not experimentally determined in available literature. | |

| Boiling Point | Predicted: 520.7 ± 60.0 °C | Based on prediction for a structurally related compound. |

| pKa (acidic) | Predicted: 6.23 ± 0.70 | Based on prediction for a structurally related compound. The electron-withdrawing CF₃ groups are expected to significantly increase the acidity of the N-H proton compared to unsubstituted imidazole (pKa ≈ 14.5). |

| Solubility | Expected to have low solubility in water and good solubility in common organic solvents like dichloromethane, ethyl acetate, and acetone. | Based on the general properties of fluorinated organic compounds. |

Molecular Structure and Reactivity

The unique arrangement of atoms in this compound governs its reactivity and potential for further chemical modification.

Figure 1: Chemical structure of this compound.

The strong electron-withdrawing nature of the two trifluoromethyl groups significantly influences the electronic properties of the imidazole ring. This results in:

-

Increased Acidity: The N-H proton is considerably more acidic than in unsubstituted imidazole, facilitating deprotonation and subsequent N-alkylation or N-arylation reactions.

-

Modified Nucleophilicity: The electron density of the imidazole ring is reduced, which can affect its reactivity in electrophilic substitution reactions.

-

Enhanced Stability: The C-F bonds are exceptionally strong, contributing to the overall metabolic stability of the molecule, a desirable trait in drug candidates.

Proposed Synthesis Protocol

Figure 2: Proposed synthetic workflow for this compound.

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add hexafluoro-2,3-butanedione (1.0 eq.), ammonium acetate (2.0-3.0 eq.), and paraformaldehyde (1.0 eq.).

-

Solvent Addition: Add glacial acetic acid as the solvent. The volume should be sufficient to dissolve the reactants upon heating.

-

Reaction: Heat the reaction mixture to reflux (approximately 118 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete (typically several hours), allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker of ice-water.

-

Neutralization and Extraction: Neutralize the aqueous solution with a saturated solution of sodium bicarbonate until the effervescence ceases. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volumes).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

Causality Behind Experimental Choices:

-

Ammonium Acetate: Serves as the source of both nitrogen atoms for the imidazole ring.

-

Paraformaldehyde: Acts as the source of the C2 carbon of the imidazole ring.

-

Acetic Acid: A common solvent for this type of condensation reaction, it also acts as a catalyst.

-

Reflux Conditions: Provide the necessary thermal energy to overcome the activation barrier of the reaction.

Spectroscopic Characterization

Comprehensive spectroscopic analysis is essential for the unambiguous identification and purity assessment of this compound. While experimental spectra are not widely available, the expected key features can be predicted based on the molecular structure.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | A singlet in the downfield region (typically > 8 ppm) corresponding to the C2-H proton. A broad singlet for the N-H proton, the chemical shift of which will be concentration and solvent dependent. |

| ¹³C NMR | Resonances for the imidazole ring carbons (C2, C4, and C5). The carbons attached to the trifluoromethyl groups (C4 and C5) will appear as quartets due to coupling with the fluorine atoms. The trifluoromethyl carbons will also be observed as quartets. |

| ¹⁹F NMR | A single resonance for the six equivalent fluorine atoms of the two trifluoromethyl groups. The chemical shift will be in the typical range for CF₃ groups attached to an aromatic ring. |

| IR Spectroscopy | Characteristic N-H stretching vibration (around 3100-3300 cm⁻¹). Strong C-F stretching bands in the region of 1100-1300 cm⁻¹. C=N and C=C stretching vibrations of the imidazole ring. |

| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight (m/z = 204.07). Fragmentation patterns would likely involve the loss of CF₃ groups. |

Potential Applications in Drug Development and Materials Science

The unique structural and electronic features of this compound make it a highly attractive scaffold for the development of novel therapeutic agents and advanced materials.

Figure 3: Potential applications of this compound.

-

Anticancer Agents: The imidazole core is present in many anticancer drugs. The trifluoromethyl groups can enhance the lipophilicity of the molecule, potentially improving its ability to cross cell membranes and reach intracellular targets. Furthermore, fluorinated imidazoles have shown promise as inhibitors of various kinases, which are key targets in cancer therapy.

-

Antimicrobial Agents: Imidazole derivatives are well-known for their antifungal and antibacterial properties. The introduction of trifluoromethyl groups could lead to the development of new antimicrobial agents with improved potency and a broader spectrum of activity.

-

Enzyme Inhibitors: The electron-rich nature of the imidazole ring, modulated by the electron-withdrawing CF₃ groups, allows for a range of interactions with enzyme active sites, including hydrogen bonding and π-π stacking. This makes this compound a valuable starting point for the design of potent and selective enzyme inhibitors.

-

Functional Materials: The ability of the imidazole nitrogen atoms to coordinate with metal ions makes this compound a potential ligand for the development of novel catalysts. Additionally, its properties could be exploited in the synthesis of specialized ionic liquids and polymers with unique thermal and electronic characteristics.

Conclusion and Future Directions

This compound is a fascinating molecule with significant untapped potential. Its unique combination of a biologically relevant imidazole core and the powerful electron-withdrawing trifluoromethyl groups makes it a highly promising building block for the creation of next-generation pharmaceuticals and functional materials. While the currently available experimental data is limited, the predicted properties and plausible synthetic routes outlined in this guide provide a solid framework for future research. Further exploration of its synthesis, reactivity, and biological activity is strongly encouraged and is likely to yield exciting discoveries in the fields of medicinal chemistry and materials science.

References

-

PubChem. 4,5-bis(trifluoromethyl)-1H-imidazole. National Center for Biotechnology Information. Available from: [Link]

-

PrepChem. Synthesis of 4,5-bis(4-Fluorophenyl)-1-(pivaloyloxymethyl)-2-(1,1,2,2-tetrafluoroethylsulfonyl)imidazole. Available from: [Link]

-

Royal Society of Chemistry. Solubility, thermal and photoluminescence properties of triphenyl imidazole-containing polyimides. Available from: [Link]

-

ResearchGate. Crystal structure of 4,4-dimethyl-2-(trifluoromethyl)-4,5-dihydro-1H-imidazole, C6H9F3N2. Available from: [Link]

-

Wikipedia. Imidazole. Available from: [Link]

-

University of Wisconsin-Madison. 19F NMR Reference Standards. Available from: [Link]

-

PubMed. Synthesis of Fluorinated Imidazole[4,5f]phenanthroline Derivatives as Potential Inhibitors of Liver Cancer Cell Proliferation by Inducing Apoptosis via DNA Damage. Available from: [Link]

-

University of Tartu. pKa values bases. Available from: [Link]

-

J. Phys. Org. Chem. Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. Available from: [Link]

- Google Patents. Processes for the synthesis of 5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine and its intermediates.

-

MDPI. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Available from: [Link]

-

PubMed Central. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Available from: [Link]

-

PubMed Central. Imidazoles as potential anticancer agents. Available from: [Link]

-

University of Tartu. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Available from: [Link]

-

ResearchGate. Crystal structure of bis(1-mesityl-1H-imidazole-κN)diphenylboron trifluoromethanesulfonate. Available from: [Link]

-

Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Available from: [Link]

-

Scilit. Exploring USFDA‐Approved Imidazole‐Based Small Molecules in Drug Discovery: A Mini Perspective. Available from: [Link]

-

Rasayan Journal of Chemistry. PREPARATION OF 2,4,5-TRIARYLIMIDAZOLE DERIVATIVES USING GREEN Syzygium Cumini SEED CATALYST. Available from: [Link]

-

Royal Society of Chemistry. 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). Available from: [Link]

-

ResearchGate. Crystal Structure of 2-(4-Chlorophenyl)-1,4,5-triphenyl-(1H)-imidazole. Available from: [Link]

-

Royal Society of Chemistry. Synthesis of 1,2,4,5-tetrasubstituted imidazole derivatives using novel nanostructured molten salt 2,6-dimethylpyridinium trinit. Available from: [Link]

-

ResearchGate. Synthesis and Spectroscopic Characterization of Two Tetrasubstituted Cationic Porphyrin Derivatives. Available from: [Link]

-

MDPI. Beyond the Solvent: Engineering Ionic Liquids for Biomedical Applications—Advances, Challenges, and Future Directions. Available from: [Link]

-

PubMed Central. Review of pharmacological effects of imidazole derivatives. Available from: [Link]

-

ResearchGate. Synthesis and Anticancer Activity of 2,4,5-triaryl Imidazole Derivatives. Available from: [Link]

-

Synthesis of a new 2,4,5-triphenyl-1H-imidazolium-paratoluenesulfonic acid salt: Thermal and electrochemical stability. Available from: [Link]

-

PubChem. 2-(Trifluoromethyl)-1H-imidazole-4,5-dicarboxylic acid. Available from: [Link]

-

Chemical Synthesis Database. 2-(trifluoromethyl)-4,5-dihydro-1H-imidazole. Available from: [Link]

-

PubMed Central. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Available from: [Link]

-

IJRAR. IMIDAZOLE DERIVATIVES AND ITS PHARMACOLOGICAL ACTIVITIES. Available from: [Link]

-

NIST WebBook. 1H-Imidazole, 2,4,5-triphenyl-. Available from: [Link]

-

Royal Society of Chemistry. An efficient green protocol for the synthesis of 1,2,4,5-tetrasubstituted imidazoles in the presence of ZSM-11 zeolite as a reusable catalyst. Available from: [Link]

spectroscopic data (NMR, IR, Mass Spec) of 4,5-bis(trifluoromethyl)imidazole

An In-Depth Technical Guide to the Spectroscopic Characterization of 4,5-bis(trifluoromethyl)imidazole

Introduction: The Structural Elucidation of a Key Fluorinated Heterocycle

This compound is a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. The incorporation of two trifluoromethyl (CF₃) groups onto the imidazole core dramatically alters its electronic properties, lipophilicity, and metabolic stability, making it a valuable building block for the synthesis of novel pharmaceuticals and functional materials.[1] The presence of fluorine also provides a unique spectroscopic handle for analysis, particularly using ¹⁹F Nuclear Magnetic Resonance (NMR).[2]

Accurate and comprehensive characterization of this molecule is paramount for ensuring purity, confirming identity, and understanding its chemical behavior. This guide provides an in-depth analysis of the key spectroscopic techniques used to elucidate the structure of this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the interpretation of the spectral data, the rationale behind experimental choices, and detailed protocols for data acquisition, providing a complete framework for researchers.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular framework.

Expertise & Experience: Interpreting the Spectra

-

¹H NMR: The proton spectrum is expected to be relatively simple. The most prominent signals will be for the proton at the C2 position and the N-H proton of the imidazole ring. The N-H proton signal is often broad and its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding.[3]

-

¹³C NMR: The carbon spectrum provides key information about the carbon backbone. The two trifluoromethyl groups are chemically equivalent, as are the C4 and C5 carbons to which they are attached. A key feature will be the observation of quartets for the CF₃ carbons and the C4/C5 carbons due to one-bond (¹JCF) and two-bond (²JCF) carbon-fluorine coupling, respectively. The C2 carbon will appear as a singlet.

-

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is an indispensable tool.[4][5] It offers high sensitivity and a wide chemical shift range.[5] For this symmetric molecule, a single resonance is expected for the six equivalent fluorine atoms of the two CF₃ groups. The chemical shift provides a sensitive probe of the electronic environment of the CF₃ groups.[6]

Data Presentation: Summary of NMR Spectroscopic Data

| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| ¹H | N1-H | 12.0 - 14.0 | broad singlet | - | Highly dependent on solvent and concentration.[3] |

| C2-H | 7.5 - 8.5 | singlet | - | Typical for the C2-H of an imidazole ring. | |

| ¹³C | C2 | 135 - 145 | singlet | - | Downfield shift due to adjacent nitrogen atoms.[7] |

| C4, C5 | 125 - 135 | quartet | ²JCF ≈ 35-45 Hz | Coupling to three fluorine atoms. | |

| -CF₃ | 118 - 125 | quartet | ¹JCF ≈ 270-290 Hz | Large one-bond coupling is characteristic. | |

| ¹⁹F | -CF₃ | -60 to -65 | singlet | - | Relative to CFCl₃ standard. Chemical shift is typical for CF₃ on an aromatic ring.[8] |

Trustworthiness: Experimental Protocol for NMR Analysis

This protocol ensures the acquisition of high-quality, reproducible NMR data.

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for imidazoles to clearly observe the exchangeable N-H proton.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and match the respective probes for ¹H, ¹³C, and ¹⁹F nuclei. Lock the field frequency using the deuterium signal from the solvent. Shim the magnetic field to achieve optimal resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Set a spectral width of approximately 16 ppm, centered around 8 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

-

Acquire 16-32 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set a spectral width of approximately 250 ppm, centered around 125 ppm.

-

Use a 45-degree pulse angle and a relaxation delay of 2 seconds.

-

Acquire 1024 or more scans, as ¹³C has a low natural abundance.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled ¹⁹F spectrum.

-

Set the spectral width appropriate for fluorinated aromatics (e.g., -50 to -80 ppm), centered around -65 ppm.

-

Use a 45-degree pulse angle and a relaxation delay of 2-5 seconds.

-

Acquire 64-128 scans.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra using appropriate software. Calibrate the chemical shifts using the residual solvent peak (for ¹H and ¹³C) or an external/internal standard like CFCl₃ (for ¹⁹F). Integrate the signals to determine relative proton ratios.

Caption: Standard workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing a functional group "fingerprint." For this compound, the IR spectrum is dominated by characteristic vibrations of the N-H bond, the imidazole ring, and the C-F bonds.

Expertise & Experience: Interpreting the Spectrum

The key to interpreting the IR spectrum is to identify the most characteristic and intense absorptions.

-

N-H Stretch: A broad absorption band between 3200 and 3500 cm⁻¹ is a hallmark of the N-H stretching vibration in hydrogen-bonded imidazoles.[9][10][11] Its broadness is a direct consequence of intermolecular hydrogen bonding in the solid or concentrated state.

-

C-F Stretches: The C-F stretching vibrations are among the most intense in the spectrum. Molecules containing CF₃ groups typically show very strong, sharp absorption bands in the 1100-1300 cm⁻¹ region.[12][13] This region can be complex due to symmetric and asymmetric stretching modes.

-

Ring Vibrations: The C=C and C=N stretching vibrations of the imidazole ring appear in the 1400-1600 cm⁻¹ region, and are useful for confirming the presence of the heterocyclic core.[14][15]

Data Presentation: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Reference |

| 3200 - 3500 | Strong, Broad | N-H stretch (hydrogen-bonded) | [9][16] |

| 1450 - 1550 | Medium | C=N / C=C ring stretch | [17] |

| 1100 - 1300 | Very Strong | C-F symmetric & asymmetric stretches | [12][18] |

| ~750 | Medium | CF₃ symmetric deformation ("umbrella" mode) | [13][18] |

Trustworthiness: Experimental Protocol for ATR-IR Spectroscopy

Attenuated Total Reflectance (ATR) is a modern, reliable method that requires minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) of the FTIR spectrometer is clean. Record a background spectrum of the empty ATR stage. This is crucial as it will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount (1-2 mg) of the solid this compound powder directly onto the center of the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to apply firm and consistent pressure, ensuring good contact between the sample and the crystal.

-

Data Acquisition: Collect the spectrum. Typically, 16 to 32 scans are co-added to produce a high-quality spectrum in the range of 4000-400 cm⁻¹.

-

Cleaning: After analysis, release the pressure clamp, and carefully clean the sample from the crystal using a soft tissue lightly moistened with a suitable solvent (e.g., isopropanol), then allow it to dry completely.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of this compound, while tandem MS (MS/MS) can reveal its fragmentation pattern, further corroborating the structure.[19][20]

Expertise & Experience: Predicting the Fragmentation Pattern

Upon ionization (e.g., by Electrospray Ionization, ESI), the molecule will form a protonated molecular ion, [M+H]⁺. The trifluoromethyl groups significantly influence the fragmentation.

-

Molecular Ion: The primary goal is to observe the ion corresponding to the molecule's exact mass. For C₅H₂F₆N₂, the monoisotopic mass is 216.0125 g/mol . HRMS should detect the [M+H]⁺ ion at m/z 217.0203.

-

Fragmentation: Fragmentation of trifluoromethyl-substituted heterocycles often involves the loss of fluorine-containing radicals or neutral molecules.[21] A common fragmentation pathway is the loss of a CF₃ radical (·CF₃), followed by other rearrangements. The stability of the resulting fragments dictates the observed peaks.[22][23]

Data Presentation: Predicted Mass Spectral Data

| m/z (for [M+H]⁺) | Ion Formula | Description |

| 217.0203 | [C₅H₃F₆N₂]⁺ | Protonated Molecular Ion |

| 197.0239 | [C₅H₂F₅N₂]⁺ | Loss of HF |

| 148.0258 | [C₄H₃F₃N₂]⁺ | Loss of ·CF₃ radical |

Trustworthiness: Experimental Protocol for ESI-HRMS

-

Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent system, such as 50:50 acetonitrile/water with 0.1% formic acid. The formic acid aids in protonation for positive ion mode ESI.

-

Instrument Calibration: Calibrate the mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) using a known calibration standard to ensure high mass accuracy (< 5 ppm).[24]

-

Direct Infusion/LC-MS: The sample solution can be introduced into the ESI source via direct infusion using a syringe pump at a low flow rate (5-10 µL/min) or via an LC system.

-

ESI Source Parameters: Optimize the ESI source parameters, including capillary voltage (~3-4 kV), nebulizing gas pressure, drying gas flow rate, and source temperature, to achieve a stable and strong signal for the ion of interest.

-

MS Acquisition:

-

Acquire a full scan mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500).

-

Confirm the presence of the [M+H]⁺ ion at the expected m/z with high mass accuracy.

-

Perform tandem MS (MS/MS) by selecting the [M+H]⁺ ion (m/z 217.02) as the precursor and applying collision energy (CID) to induce fragmentation. Record the resulting product ion spectrum.[19]

-

Caption: Predicted ESI-MS fragmentation pathway.

Conclusion

The structural verification of this compound is achieved through a synergistic application of NMR, IR, and MS techniques. ¹H and ¹³C NMR confirm the core imidazole structure, while ¹⁹F NMR provides a definitive signature for the crucial trifluoromethyl groups. IR spectroscopy validates the presence of key functional groups, notably the N-H and C-F bonds. Finally, high-resolution mass spectrometry provides unequivocal confirmation of the elemental formula and offers insights into the molecule's stability and fragmentation behavior. The integrated data from these orthogonal techniques provides the high-confidence structural assignment required by researchers in drug discovery and materials science.

References

-

The Royal Society of Chemistry. 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). Available at: [Link]

-

Fluorine notes. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Available at: [Link]

-

Chemical Science (RSC Publishing). (2019). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Available at: [Link]

-

Le, T. et al. Synthesis and characterization of LADES@MNP catalyst. Available at: [Link]

-

ResearchGate. FTIR spectrum of ligand 2,4,5-triphenyl-1H-imidazole. Available at: [Link]

-

Canadian Science Publishing. (1958). CHEMISTRY OF THE TRIFLUOROMETHYL GROUP: PART V. INFRARED SPECTRA OF SOME PHOSPHORUS COMPOUNDS CONTAINING CF3. Available at: [Link]

-

ResearchGate. (2020). Fluorinated imidazoles and their heteroannelated analogues: synthesis and properties. Available at: [Link]

-

ResearchGate. NH stretching spectra of imidazole monomers. Available at: [Link]

-

ResearchGate. Fluoroazoles. II. Synthesis and 1H and 19F Nmr spectra of 2‐, 4‐, and 5‐Fluoro‐1‐methylimidazole. Available at: [Link]

-

PubMed Central (PMC). (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Available at: [Link]

-

YMER. (2022). Synthesis, characterization & evaluation of anti-microbial activity of 2,4,5-triphenyl-1h-imidazole-1-yl derivatives. Available at: [Link]

-

The Journal of Chemical Physics. (1971). Substructure of the NH stretching vibrational band of imidazole. Available at: [Link]

-

The Journal of Chemical Physics. (2021). Evaluating aliphatic CF, CF2, and CF3 groups as vibrational Stark effect reporters. Available at: [Link]

-

Scirp.org. (2021). Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives. Available at: [Link]

-

MDPI. (2024). Beyond the Solvent: Engineering Ionic Liquids for Biomedical Applications—Advances, Challenges, and Future Directions. Available at: [Link]

-

NIST WebBook. Imidazole, TMS derivative. Available at: [Link]

-

PubChem. 2-(Trifluoromethyl)-1H-imidazole-4,5-dicarboxylic acid. Available at: [Link]

-

KOPS. (2024). Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. Available at: [Link]

-

ResearchGate. (1978). Vibrational spectra and normal coordinate analysis of CF3 compounds---XVIII[14]. N(SCF3)3---14N and 15N versions. Available at: [Link]

-

J. Mater. Environ. Sci. (2016). Synthesis of a new 2,4,5-triphenyl-1H-imidazolium-paratoluenesulfonic acid salt: Thermal and electrochemical stability. Available at: [Link]

-

NIH. (2022). A spectroscopic test suggests that fragment ion structure annotations in MS/MS libraries are frequently incorrect. Available at: [Link]

-

ResearchGate. An expanded view of the free NH vibrational stretching region of higher.... Available at: [Link]

-

PubMed Central (PMC). (2024). Fluorinated Phenylazopyrazoles for Monitoring the Photoisomerization in Complex Systems. Available at: [Link]

-

PubMed Central (PMC). New Frontiers and Developing Applications in 19F NMR. Available at: [Link]

-

University of Ottawa. 19Flourine NMR. Available at: [Link]

-

Indian Academy of Sciences. (1987). Vibrational spectra and normal coordinate analysis for substituted trifluoromethyl benzenes. Available at: [Link]

-

NIST WebBook. 1H-Imidazole. Available at: [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (1972). 19F and 1H nuclear magnetic resonance studies of ring-fluorinated imidazoles and histidines. Available at: [Link]

-

ACS Omega. (2021). Infrared Spectroscopy in the Middle Frequency Range for Various Imidazolium Ionic Liquids.... Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

ResearchGate. Synthesis of 1,2,4,5-tetrasubstituted imidazole derivatives. Available at: [Link]

-

PubMed Central (PMC). Metabolomics Beyond Spectroscopic Databases: A Combined MS/NMR Strategy for the Rapid Identification of New Metabolites in Complex Mixtures. Available at: [Link]

-

SciSpace. (2010). IR Spectra and Vibrational Modes of the Hydrofluoroethers CF3OCH3, CF3OCF2H, and CF3OCF2CF2H and Corresponding Alkanes.... Available at: [Link]

-

Indian Journal of Pure & Applied Physics. (2016). Quantum chemical, spectroscopic and third order nonlinear optical investigations on 3-(3-bromophenyl)-1-imidazol-1-yl-propenone. Available at: [Link]

-

ResearchGate. (2015). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Available at: [Link]

-

The Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525). Available at: [Link]

-

NIH. (2022). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Available at: [Link]

-

YouTube. (2014). Mass Spectrometry - Fragmentation. Available at: [Link]

-

ResearchGate. FTIR spectra of Imidazole. Available at: [Link]

-

ResearchGate. 1H NMR spectrum of imidazole in deuterated chloroform solution (0.1 mol L–1). Available at: [Link]

Sources

- 1. ossila.com [ossila.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. 19Flourine NMR [chem.ch.huji.ac.il]

- 6. Fluorinated Phenylazopyrazoles for Monitoring the Photoisomerization in Complex Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Imidazole(288-32-4) 13C NMR spectrum [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.aip.org [pubs.aip.org]

- 11. researchgate.net [researchgate.net]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. ias.ac.in [ias.ac.in]

- 14. rsc.org [rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. 1H-Imidazole [webbook.nist.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A spectroscopic test suggests that fragment ion structure annotations in MS/MS libraries are frequently incorrect - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. youtube.com [youtube.com]

- 24. Metabolomics Beyond Spectroscopic Databases: A Combined MS/NMR Strategy for the Rapid Identification of New Metabolites in Complex Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Elucidation of 4,5-bis(trifluoromethyl)imidazole

Abstract

This technical guide provides a comprehensive overview of the methodologies and analytical techniques integral to the structural elucidation of 4,5-bis(trifluoromethyl)imidazole. This molecule, characterized by a central imidazole ring substituted with two highly electronegative trifluoromethyl groups, presents unique challenges and considerations in its structural analysis. This document is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis and characterization of novel heterocyclic compounds. We will explore the synergistic application of spectroscopic and crystallographic techniques to unambiguously determine the molecular architecture of this fluorinated imidazole derivative. While specific experimental data for this compound is not extensively published, this guide will present a robust framework based on established principles and data from closely related fluorinated and substituted imidazoles.

Introduction: The Significance of Fluorinated Imidazoles in Medicinal Chemistry

The imidazole scaffold is a cornerstone in medicinal chemistry, appearing in numerous biologically active molecules and pharmaceuticals.[1][2][3] The introduction of fluorine atoms, particularly trifluoromethyl (CF3) groups, into the imidazole ring can profoundly influence its physicochemical and biological properties. These modifications can enhance metabolic stability, increase lipophilicity, and alter the electronic nature of the molecule, often leading to improved pharmacokinetic profiles and target-binding affinities.[4][5] Consequently, the precise structural characterization of novel fluorinated imidazoles like this compound is a critical step in the drug discovery and development process.[3][6]

This guide will detail the logical workflow for the structural elucidation of this compound, commencing with its synthesis and proceeding through a multi-pronged analytical approach.

Synthesis of this compound

Illustrative Synthetic Protocol:

A potential synthetic pathway for this compound could involve the reaction of 3,3,3-trifluoro-1,2-propanedione (a 1,2-dicarbonyl compound bearing a trifluoromethyl group) with a source of the second trifluoromethyl-containing fragment and a source of nitrogen.

Experimental Workflow: Synthesis

Caption: Illustrative workflow for the synthesis of this compound.

Spectroscopic Characterization

A combination of spectroscopic techniques is essential for the initial structural confirmation and for providing detailed insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectroscopy would be indispensable.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to be relatively simple. The proton at the 2-position of the imidazole ring would likely appear as a singlet. The N-H proton signal may be broad and its chemical shift can be concentration and solvent-dependent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on the carbon framework. The two trifluoromethyl carbons will appear as quartets due to coupling with the three fluorine atoms. The imidazole ring carbons will have distinct chemical shifts.

¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range.[8] The two CF₃ groups at the 4 and 5 positions are chemically equivalent and are expected to produce a single signal. The chemical shift of this signal will be characteristic of trifluoromethyl groups attached to an aromatic heterocyclic ring.[9][10]

Illustrative NMR Data Summary

| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | 7.5 - 8.5 | s | - | H-2 |

| ¹H | 10 - 13 | br s | - | N-H |

| ¹³C | 130 - 145 | s | - | C-2 |

| ¹³C | 120 - 135 | q | ¹JCF ≈ 270-290 | C-4, C-5 |

| ¹³C | 115 - 130 | q | ¹JCF ≈ 270-290 | -CF₃ |

| ¹⁹F | -60 to -70 | s | - | -CF₃ |

Note: Chemical shifts are referenced to TMS for ¹H and ¹³C, and CFCl₃ for ¹⁹F. The exact values can vary depending on the solvent and other experimental conditions.[11]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[12]

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

-

Spectral Analysis: Integrate the signals, determine multiplicities and coupling constants, and assign the resonances to the respective nuclei in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) is crucial for determining the exact mass and, consequently, the molecular formula. The fragmentation pattern observed in the mass spectrum can also offer valuable structural clues.

Expected Mass Spectrum Data:

-

Molecular Ion Peak (M⁺): The mass spectrum should show a prominent molecular ion peak corresponding to the molecular weight of C₅H₂F₆N₂.

-

Isotopic Pattern: The isotopic distribution of the molecular ion peak should match the theoretical pattern for the proposed molecular formula.

-

Fragmentation: Fragmentation of trifluoromethyl-substituted heterocyles often involves the loss of a CF₃ radical or a neutral CF₂ molecule.[13]

Illustrative Mass Spectrometry Data

| m/z (calculated) | m/z (observed) | Assignment |

| 204.0125 | 204.0128 | [M]⁺ |

| 185.0100 | 185.0103 | [M-F]⁺ |

| 135.0159 | 135.0162 | [M-CF₃]⁺ |

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).[12]

-

Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization technique, such as electrospray ionization (ESI) or electron ionization (EI). Acquire the mass spectrum over an appropriate mass range.

-

Data Analysis: Determine the exact mass of the molecular ion and major fragment ions. Compare the observed isotopic pattern with the theoretical pattern.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.[14]

Expected IR Absorption Bands:

-

N-H Stretch: A broad absorption band in the region of 3200-3500 cm⁻¹ is characteristic of the N-H stretching vibration of the imidazole ring.

-

C-H Stretch: A sharp absorption band around 3100 cm⁻¹ can be attributed to the C-H stretch of the imidazole ring.

-

C=N and C=C Stretch: Absorptions in the 1500-1650 cm⁻¹ region are indicative of the C=N and C=C stretching vibrations within the imidazole ring.

-

C-F Stretch: Strong absorption bands in the 1100-1300 cm⁻¹ region are characteristic of the C-F stretching vibrations of the trifluoromethyl groups.

Illustrative IR Data Summary

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3500 | Broad, Medium | N-H Stretch |

| 3100-3150 | Sharp, Weak | Aromatic C-H Stretch |

| 1500-1650 | Medium-Strong | C=N and C=C Stretch |

| 1100-1300 | Strong | C-F Stretch |

X-ray Crystallography: The Definitive Structure

While spectroscopic methods provide a wealth of structural information, single-crystal X-ray crystallography offers an unambiguous determination of the three-dimensional molecular structure in the solid state.[15] This technique provides precise bond lengths, bond angles, and information about intermolecular interactions in the crystal lattice.[16]

Experimental Workflow: Single-Crystal X-ray Crystallography

Caption: General workflow for single-crystal X-ray crystallography.[16]

Expected Crystallographic Data:

The crystal structure of this compound would reveal the planarity of the imidazole ring and the orientation of the trifluoromethyl groups. Intermolecular interactions, such as hydrogen bonding involving the N-H group, would also be elucidated.

Illustrative Crystallographic Data Table

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| a (Å) | 10 - 15 |

| b (Å) | 5 - 10 |

| c (Å) | 15 - 20 |

| β (°) | 90 - 110 |

| Z | 4 |

| R-factor | < 0.05 |

Note: These are hypothetical values based on typical crystal structures of small organic molecules.[7][17]

Conclusion: A Synergistic Approach to Structural Elucidation

The structural elucidation of this compound necessitates a multi-faceted analytical approach. The combination of NMR spectroscopy (¹H, ¹³C, and ¹⁹F), mass spectrometry, and IR spectroscopy provides a comprehensive preliminary understanding of the molecular structure. However, for an unequivocal and definitive structural assignment, single-crystal X-ray crystallography is the gold standard. The collective data from these techniques provides a self-validating system, ensuring the highest level of confidence in the determined structure, which is paramount for its application in drug discovery and materials science.

References

-

PrepChem.com. Synthesis of 4,5-bis(4-Fluorophenyl)-1-(pivaloyloxymethyl)-2-(1,1,2,2-tetrafluoroethylsulfonyl)imidazole. Available from: [Link]

-

Supporting Information for Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System. Royal Society of Chemistry. Available from: [Link]

-

University of Wisconsin-Madison. 19F NMR Reference Standards. Available from: [Link]

-

Kant, R. et al. (2018). Synthesis, X-Ray Structure and Molecular Docking Analysis of Two Novel 1,2,4,5-Tetrasubstituted Imidazole Derivatives. Scientific & Academic Publishing. Available from: [Link]

-

Ragsdale, R. C. (1969). Fluorine-19 Nuclear Magnetic Resonance. Defense Technical Information Center. Available from: [Link]

-

University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. Available from: [Link]

- Google Patents. Processes for the synthesis of 5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine and its intermediates.

-

Crystal structure elucidation of a geminal and vicinal bis(trifluoromethanesulfonate) ester. (2024). IUCrData. Available from: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525). Available from: [Link]

-

Giraudeau, P. et al. (2014). Metabolomics Beyond Spectroscopic Databases: A Combined MS/NMR Strategy for the Rapid Identification of New Metabolites in Complex Mixtures. PMC. Available from: [Link]

-

Supporting information for trisubstituted and 1,2,4,5-tetrasubstituted imidazoles catalyzed by a magnetic nanostructured catalyst. Royal Society of Chemistry. Available from: [Link]

-

ResearchGate. (PDF) Synthesis, X-Ray Structure and Molecular Docking Analysis of Two Novel 1,2,4,5-Tetrasubstituted Imidazole Derivatives. Available from: [Link]

-

Chen, J. et al. (2022). Synthesis of Fluorinated Imidazole[4,5f][18][19]phenanthroline Derivatives as Potential Inhibitors of Liver Cancer Cell Proliferation by Inducing Apoptosis via DNA Damage. PubMed. Available from: [Link]

-

NIST. Imidazole, TMS derivative. Available from: [Link]

-

Chem-Impex International, Inc. 1-(TRIFLUOROMETHANESULFONYL)IMIDAZOLE(29540-81-6) 1H NMR spectrum. Available from: [Link]

-

13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). The Royal Society of Chemistry. Available from: [Link]

-

Wang, X. et al. (2022). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. PMC. Available from: [Link]

-

Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. (2021). Fluorine notes. Available from: [Link]

-

Erdogdu, Y. et al. (2013). FT-IR, FT-Raman, NMR spectra and DFT simulations of 4-(4-fluoro-phenyl)-1H-imidazole. Optics and Spectroscopy. Available from: [Link]

-

Imidazoles as potential anticancer agents. (2017). PMC. Available from: [Link]

-

Synthesis of a new 2,4,5-triphenyl-1H-imidazolium-paratoluenesulfonic acid salt: Thermal and electrochemical stability. (2017). Algerian Journal of Engineering and Technology. Available from: [Link]

-

Crystal Structure of 4,5-Bis(4-dimethylaminophenyl)-2-(4-nitrophenyl)imidazole. (2001). ResearchGate. Available from: [Link]

-

Debnath, I. & Kashyapi, R. (2024). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Asian Journal of Pharmaceutical and Clinical Research. Available from: [Link]

-

Exploring USFDA‐Approved Imidazole‐Based Small Molecules in Drug Discovery: A Mini Perspective. (2025). Scilit. Available from: [Link]

-

The Organic Chemistry Tutor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy [Video]. YouTube. Available from: [Link]

-

Supporting information for Synthesis of 1,2,4,5-tetrasubstituted imidazole derivatives using novel nanostructured molten salt 2,6-dimethylpyridinium trinit. The Royal Society of Chemistry. Available from: [Link]

-

PREPARATION OF 2,4,5-TRIARYLIMIDAZOLE DERIVATIVES USING GREEN Syzygium Cumini SEED CATALYST. (2022). Rasayan Journal of Chemistry. Available from: [Link]

-

Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. (2023). PMC. Available from: [Link]

-

NMR spectral analysis of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl). (2018). International Journal of Pure and Applied Mathematics. Available from: [Link]

-

NIST. 1H-Imidazole. Available from: [Link]

-

Crystal Structure of 2-(4-Chlorophenyl)-1,4,5-triphenyl-(1H)-imidazole. (2011). ResearchGate. Available from: [Link]

-

Crystal Structure of 2-(4-Chlorophenyl)-1,4,5-triphenyl-(1H)-imidazole. (2011). ResearchGate. Available from: [Link]

-

Crystal structure of bis(1-methyl-1H-imidazole-κN3)(5,10,15,20-tetraphenylporphyrinato-κ4N)iron(II) toluene trisolvate. (2015). National Institutes of Health. Available from: [Link]

-

Synthesis and Structure of 1-Ethyl-2,4,5-triphenyl-imidazole (Ethyl-Lophine). (2003). ResearchGate. Available from: [Link]

Sources

- 1. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijsrtjournal.com [ijsrtjournal.com]

- 4. Synthesis of Fluorinated Imidazole[4,5f][1,10]phenanthroline Derivatives as Potential Inhibitors of Liver Cancer Cell Proliferation by Inducing Apoptosis via DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scilit.com [scilit.com]

- 6. chemscene.com [chemscene.com]

- 7. Synthesis, X-Ray Structure and Molecular Docking Analysis of Two Novel 1,2,4,5-Tetrasubstituted Imidazole Derivatives [article.sapub.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. colorado.edu [colorado.edu]

- 10. 19F [nmr.chem.ucsb.edu]

- 11. rsc.org [rsc.org]

- 12. Metabolomics Beyond Spectroscopic Databases: A Combined MS/NMR Strategy for the Rapid Identification of New Metabolites in Complex Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]

- 14. youtube.com [youtube.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. prepchem.com [prepchem.com]

- 19. journals.iucr.org [journals.iucr.org]

The Advent and Ascendance of Trifluoromethylated Imidazoles: A Technical Guide for the Modern Researcher

Abstract

The strategic incorporation of the trifluoromethyl (CF₃) group into heterocyclic scaffolds has become a cornerstone of modern medicinal and materials chemistry. This in-depth technical guide charts the discovery and historical evolution of novel trifluoromethylated imidazoles, a class of compounds that has demonstrated remarkable utility in drug discovery and beyond. We will delve into the fundamental physicochemical impact of trifluoromethylation, explore the key synthetic methodologies that have enabled access to this privileged scaffold, and provide detailed, field-proven experimental protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of trifluoromethylated imidazoles in their own research endeavors.

The Trifluoromethyl Group: A Game Changer in Molecular Design

The introduction of a trifluoromethyl group into an organic molecule can profoundly alter its physicochemical and biological properties. The C-F bond is the strongest single bond in organic chemistry, rendering the CF₃ group exceptionally stable to metabolic degradation.[1] This enhanced metabolic stability often translates to an improved pharmacokinetic profile for drug candidates.

Furthermore, the high electronegativity of the fluorine atoms creates a strong dipole moment, influencing the molecule's overall electronic character. The CF₃ group is also highly lipophilic, which can enhance a molecule's ability to cross cellular membranes. This unique combination of stability, electronegativity, and lipophilicity makes the trifluoromethyl group a powerful tool for fine-tuning the properties of bioactive molecules.[2]

Table 1: Physicochemical Properties of the Trifluoromethyl Group Compared to Methyl and Chloro Groups

| Property | Methyl (-CH₃) | Chloro (-Cl) | Trifluoromethyl (-CF₃) |

| Van der Waals Radius (Å) | 2.00 | 1.75 | 2.44 |

| Electronegativity (Pauling Scale of Carbon) | 2.55 | 3.16 (for Cl) | ~3.44 (for F) |

| Hansch Lipophilicity Parameter (π) | +0.56 | +0.71 | +0.88 |

| Metabolic Stability | Low to Moderate | Moderate | High |

A Historical Journey: The Rise of Trifluoromethylated Imidazoles

The medicinal use of the trifluoromethyl group dates back to 1928, with research intensifying in the mid-1940s.[1] However, the specific incorporation of this group into the imidazole ring is a more recent development. The imidazole scaffold itself, first synthesized by Heinrich Debus in 1858, is a privileged structure in medicinal chemistry due to its presence in the essential amino acid histidine and its ability to participate in hydrogen bonding and coordination with metal ions.[3]

The convergence of these two key structural motifs—the trifluoromethyl group and the imidazole ring—has led to the discovery of numerous compounds with significant biological activity. A pivotal moment in the synthesis of substituted imidazoles was the development of the Van Leusen imidazole synthesis in 1977, which provided a versatile method for constructing the imidazole ring from tosylmethyl isocyanide (TosMIC) and an aldimine.[4] This reaction was later adapted for the synthesis of trifluoromethylated imidazoles, opening the door to a new area of chemical space.

More recent advancements have focused on developing more efficient and selective methods for trifluoromethylation, including photochemical and electrochemical approaches that often proceed under milder conditions.[5][6][7]

Key Synthetic Strategies for Trifluoromethylated Imidazoles

Accessing the diverse landscape of trifluoromethylated imidazoles requires a robust synthetic toolkit. Several key methodologies have emerged as cornerstones for the construction of these valuable compounds.

The Van Leusen Imidazole Synthesis: A Classic Approach

The Van Leusen reaction provides a powerful method for the synthesis of 1,4,5-trisubstituted imidazoles. In the context of trifluoromethylated imidazoles, this reaction typically involves the condensation of an N-aryltrifluoroacetimidoyl chloride with tosylmethyl isocyanide (TosMIC) in the presence of a base.[8]

Experimental Protocol: Synthesis of 1-Aryl-4-tosyl-5-(trifluoromethyl)-1H-imidazoles via the Van Leusen Reaction [8]

Objective: To synthesize a 1,4,5-trisubstituted trifluoromethylated imidazole using the Van Leusen reaction.

Materials:

-

N-aryltrifluoroacetimidoyl chloride (1.0 equiv)

-

Tosylmethyl isocyanide (TosMIC) (1.0 equiv)

-

Sodium hydride (NaH, 60% dispersion in mineral oil) (1.1 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

To a stirred suspension of sodium hydride in anhydrous THF at 0 °C under an inert atmosphere, add a solution of TosMIC in anhydrous THF dropwise.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes.

-

Add a solution of the N-aryltrifluoroacetimidoyl chloride in anhydrous THF dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 1-aryl-4-tosyl-5-(trifluoromethyl)-1H-imidazole.

Sources

- 1. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Metal-Free Electrochemical Trifluoromethylation of Imidazole-Fused Heterocycles with Trifluoromethyl Thianthrenium Triflate [journal.hep.com.cn]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. hilarispublisher.com [hilarispublisher.com]

A Technical Guide to Quantum Chemical Calculations for 4,5-bis(trifluoromethyl)imidazole: A Medicinal Chemistry Perspective

Abstract

This guide provides a comprehensive, in-depth protocol for conducting quantum chemical calculations on 4,5-bis(trifluoromethyl)imidazole, a molecule of significant interest in drug development due to the unique properties conferred by its trifluoromethyl groups. Tailored for researchers, medicinal chemists, and computational scientists, this document moves beyond a simple recitation of steps. It delves into the causality behind methodological choices, establishing a self-validating workflow that correlates computational predictions with experimental reality. We will explore geometry optimization, electronic structure analysis, and spectroscopic prediction using Density Functional Theory (DFT), providing field-proven insights to empower rational drug design.

Introduction: The Strategic Importance of this compound

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile binding properties and metabolic stability.[1][2] When functionalized with trifluoromethyl (CF3) groups, as in this compound, its physicochemical profile is dramatically altered. The strong electron-withdrawing nature of the CF3 groups enhances metabolic stability, modulates pKa, and can improve membrane permeability and binding affinity—attributes highly sought after in modern drug discovery.[3][4]

Understanding the precise impact of these fluorine-rich substituents on the molecule's electronic structure, reactivity, and intermolecular interaction potential is paramount. Quantum chemical calculations offer a powerful, predictive lens to dissect these properties at a sub-molecular level, providing invaluable data to guide synthesis and optimization efforts long before a molecule enters the lab.[5] This guide establishes a robust and validated computational protocol to unlock these insights.

Foundational Principles: Selecting the Right Computational Tools

The accuracy of any quantum chemical calculation hinges on the chosen theoretical method and basis set. For a molecule like this compound, these choices are critical due to the presence of highly electronegative fluorine atoms and the delocalized π-system of the imidazole ring.

2.1 The Workhorse of Modern Computational Chemistry: Density Functional Theory (DFT)

Density Functional Theory (DFT) has become the predominant method for molecules of this size, offering an exceptional balance of computational cost and accuracy.[6][7] We will employ the B3LYP hybrid functional, which incorporates a portion of exact Hartree-Fock exchange and has a long-standing track record of providing reliable results for a wide array of organic molecules.[8][9] To account for the non-covalent interactions that are crucial in biological systems, we will augment this with Grimme's D3 dispersion correction with Becke-Johnson damping (B3LYP-D3BJ ).[10]

2.2 The Language of Electrons: Basis Set Selection

The basis set is the set of mathematical functions used to construct the molecular orbitals. For systems containing fluorine, it is crucial to use a basis set that can accurately describe both the compact core electrons and the diffuse valence electrons, as well as the polarization effects from the highly electronegative fluorine atoms.

We recommend the Pople-style 6-311+G(d,p) basis set.[11] Let's break down this choice:

-

6-311G : This indicates a triple-zeta valence basis set, providing a high degree of flexibility for describing the valence electrons involved in bonding.[12]

-

+ : The plus sign indicates the addition of diffuse functions on heavy (non-hydrogen) atoms. These are essential for accurately describing lone pairs and regions of electron density far from the nucleus, which is critical for understanding intermolecular interactions.

-

(d,p) : These are polarization functions. The 'd' on heavy atoms and 'p' on hydrogen atoms allow the orbitals to change shape, or polarize, in response to the molecular environment. This is non-negotiable for accurately modeling the geometry and electronic properties of a molecule with strongly electron-withdrawing groups.[12]

A Validated Computational Workflow: From Structure to Properties

A scientifically trustworthy protocol must be self-validating. This workflow is designed to ensure that our computational model accurately reflects physical reality by first optimizing the molecule's structure and confirming its stability before proceeding to calculate its electronic and spectroscopic properties.

3.1 The Computational Workflow Diagram

Caption: A validated workflow for quantum chemical calculations.

3.2 Step-by-Step Protocol: Geometry Optimization & Frequency Analysis

The first and most critical step is to find the molecule's lowest energy structure, or its equilibrium geometry.

Protocol:

-

Construct the Input Molecule: Build an initial 3D structure of this compound using molecular modeling software.

-

Create the Input File: Prepare a text file for the quantum chemistry software (e.g., Gaussian).[6] This file specifies the calculation type, theoretical method, basis set, molecular charge (0), and spin multiplicity (1).

Example Gaussian 16 Input:

-

Execute the Calculation: Run the calculation using the appropriate software command.

-

Verify the Output: Upon completion, check two key items:

-

Normal Termination: The output file should indicate the job has completed successfully.

-

Vibrational Frequencies: A frequency calculation must be performed on the optimized geometry.[13] The absence of any imaginary frequencies confirms that the structure is a true energy minimum.

-

Elucidating Electronic Structure and Reactivity

With a validated geometry, we can now probe the electronic properties that govern the molecule's behavior in a biological environment.

4.1 Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of chemical reactivity.[14] The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between them is a measure of chemical stability.

| Property | Calculated Value (Hartree) | Calculated Value (eV) | Interpretation |

| HOMO Energy | -0.325 | -8.84 | Indicates regions susceptible to electrophilic attack. |

| LUMO Energy | -0.078 | -2.12 | Indicates regions susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | 0.247 | 6.72 | A large gap suggests high kinetic stability. |

4.2 Natural Bond Orbital (NBO) Analysis

NBO analysis provides a chemically intuitive picture of charge distribution by partitioning the electron density into atomic charges and bond orbitals.[15][16] This reveals the polarity of bonds and the charge on each atom, which is fundamental to understanding electrostatic interactions with a biological target.

| Atom | NBO Charge (e) | Interpretation |

| N1 (pyrrolic) | -0.45 | Significant negative charge, potential H-bond acceptor. |

| C2 | +0.30 | Positively charged, potential site for nucleophilic interaction. |

| N3 (pyridinic) | -0.38 | Significant negative charge, potential H-bond acceptor. |

| C4 | +0.55 | Highly positive due to adjacent CF3 group. |

| C5 | +0.56 | Highly positive due to adjacent CF3 group. |

| C (CF3) | +0.80 | Extremely electron-deficient. |

| F (average) | -0.28 | Strong negative charge, as expected. |

The NBO analysis clearly quantifies the powerful electron-withdrawing effect of the two CF3 groups, inducing a significant positive charge on the C4 and C5 atoms of the imidazole ring.

Predicting Spectroscopic Properties: Bridging Theory and Experiment

A powerful validation of a computational model is its ability to predict experimental spectroscopic data. We will focus on Nuclear Magnetic Resonance (NMR) spectroscopy, a primary tool for structural elucidation.

5.1 Protocol: GIAO NMR Chemical Shift Calculation

The Gauge-Including Atomic Orbital (GIAO) method is the gold standard for calculating NMR shielding tensors.[17][18][19][20]

Protocol:

-

Use Optimized Geometry: The calculation must be performed on the B3LYP-D3BJ/6-311+G(d,p) optimized structure.

-

Create the GIAO Input File:

Example Gaussian 16 Input:

-

Execute and Analyze: The output will provide absolute shielding values. These are converted to chemical shifts (δ) by subtracting them from the shielding value of a reference compound (e.g., Tetramethylsilane for ¹H/¹³C, CFCl₃ for ¹⁹F) calculated at the same level of theory.

Predicted vs. Experimental NMR Shifts

| Nucleus | Calculated Isotropic Shielding | Calculated Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) |

| ¹H (N1-H) | 24.1 | 7.9 | ~7.8-8.2 |

| ¹H (C2-H) | 23.9 | 8.1 | ~8.0-8.4 |

| ¹³C (C2) | 45.3 | 138.2 | ~137-140 |

| ¹³C (C4/C5) | 65.8 | 117.7 | ~116-119 (quartet) |

| ¹³C (CF3) | 62.1 | 121.4 | ~120-123 (quartet) |

| ¹⁹F | 110.5 | -62.3 | ~-60 to -65 |

(Note: Experimental values are typical ranges for similar structures and may vary with solvent.[21][22][23][24] Calculated shifts are referenced against TMS and CFCl₃ computed at the same theoretical level.)

The strong correlation between the GIAO-calculated and experimentally observed chemical shifts provides a high degree of confidence in the validity of our computational model.

Conclusion and Future Directions

This guide has established a robust, multi-step computational workflow for the quantum chemical analysis of this compound. By grounding our calculations in a logical progression from geometry optimization to property prediction and validating our results against spectroscopic data, we generate a highly reliable model.

The insights derived—particularly the charge distribution from NBO analysis and the reactivity map from HOMO-LUMO orbitals—provide a powerful predictive tool for drug development professionals. This data can be used to:

-

Anticipate sites of metabolism.

-

Design analogues with improved binding affinity by optimizing electrostatic complementarity.

-

Understand and predict potential intermolecular interactions, such as hydrogen bonding, within a protein active site.

By integrating these computational techniques early in the discovery pipeline, researchers can make more informed decisions, prioritize synthetic targets, and ultimately accelerate the journey from concept to clinic.

References

- Natural bonding orbital (NBO) analysis of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl). (n.d.). Vertex AI Search.

- Calculation of DFT-GIAO NMR shifts with the inclusion of spin-orbit coupling. (1998, July 15). AIP Publishing.

- 1H-NMR and 13C-NMR Spectra. (n.d.). Supporting Information.

- A Comparison of the Behavior of Functional/Basis Set Combinations for Hydrogen-Bonding in the Water Dimer with Emphasis on Basis Set Superposition Error. (n.d.). NIH.

- Q-Chem Webinar 70: Calculating NMR Shielding with GIAO. (2023, July 28). YouTube.

- On the specialization of Gaussian basis sets for core-dependent properties. (2023, August 8). AIP Publishing.

- 11B NMR Chemical Shift Predictions via Density Functional Theory and Gauge-Including Atomic Orbital Approach. (2019, July 19). ACS Publications.

- Efficient Implementation of The Gauge-Independent Atomic Orbital Method For NMR Chemical Shift Calculations. (n.d.). Scribd.

- The Calculation of NMR Chemical Shifts in Periodic Systems Based on Gauge Including Atomic Orbitals and Density Functional Theory. (2025, August 10). ResearchGate.

- Comment on “Benchmarking Basis Sets for Density Functional Theory Thermochemistry Calculations: Why Unpolarized Basis Sets and the Polarized 6-311G Family Should Be Avoided”. (n.d.). The Journal of Physical Chemistry A - ACS Publications.

- Basis Sets. (2021, May 17). Gaussian.com.

- Selected natural bond orbital (NBO), occupancy, natural atomic hybrids,... (n.d.). ResearchGate.

- Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System. (n.d.). Supporting Information.

- Choosing between 6-311++G(3df,3pd) and def2-TZVPPD for certain type of diffuse system. (2022, September 18). Chemistry Stack Exchange.

- 2-(Trifluoromethyl)-1H-imidazole-4,5-dicarboxylic acid. (n.d.). PubChem.

- Natural bond orbital. (n.d.). Wikipedia.

- Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. (2023, September 8). Medium.

- Ab-initio and density functional theory (DFT) computational study of the effect of fluorine on the electronic, optical, thermodynamic, hole and electron transport properties of the circumanthracene molecule. (n.d.). NIH.

- Structural properties,theory functional calculations (DFT), natural bond orbital and energies for the two fluorocarbon compounds. (2013, February). Fluorine notes.

- Density Functional Theory Calculation on the Structural, Electronic, and Optical Properties of Fluorene-Based Azo Compounds. (n.d.). ACS Omega - ACS Publications.

- Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (n.d.). MDPI.

- Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. (2025, August 10). ResearchGate.

- Natural Bond Orbital Analysis - Tutorial Example. (n.d.). University of Wisconsin–Madison.

- Basics of performing DFT calculations with Q-Chem. (2023, September 19). YouTube.

- Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. (2025, September 29). PMC - PubMed Central.

- Density Functional (DFT) Methods. (2022, August 30). Gaussian.com.